molecular formula C22H16BrClFNS B2453377 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole CAS No. 681274-73-7

1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole

Cat. No. B2453377
CAS RN: 681274-73-7
M. Wt: 460.79
InChI Key: QTBUHBICQIAZMS-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has been shown to have promising effects in various scientific research studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • A compound similar to 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole was synthesized as an inhibitor of β-ketoacyl-acyl carrier protein synthase Ⅲ (FabH), showing potential applications in medicinal chemistry (Li Song, 2006).

  • Indole derivatives, including compounds structurally related to this compound, have shown promise as hepatitis B inhibitors, demonstrating significant antiviral activity (A. Ivashchenko et al., 2019).

  • Certain indole derivatives have been synthesized for the exploration of their antimicrobial, anti-inflammatory, and antiproliferative properties, indicating a potential role in developing new therapeutic agents (B. Narayana et al., 2009).

Potential Therapeutic Applications

  • Research has shown that compounds similar to this compound exhibit significant anti-inflammatory and antiproliferative activities. This suggests potential applications in the treatment of inflammation and cancer (B. Narayana et al., 2009).

  • Indole-based compounds have been investigated for their antifungal activities, potentially leading to the development of new antifungal agents (Jin-Xia Mu et al., 2015).

  • Some indole derivatives demonstrate α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting their application in diabetes management and infection control (E. Menteşe et al., 2015).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClFNS/c23-16-10-8-15(9-11-16)12-26-13-22(17-4-1-2-7-21(17)26)27-14-18-19(24)5-3-6-20(18)25/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUHBICQIAZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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